
Ethyl octan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl octan-2-yl carbonate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.2906 g/mol It is a carbonate ester, which is a class of compounds characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl octan-2-yl carbonate can be synthesized through the reaction of ethyl chloroformate with octan-2-ol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl octan-2-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form octan-2-ol and carbon dioxide.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different carbonate ester.
Oxidation: Under specific conditions, the compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Octan-2-ol and carbon dioxide.
Transesterification: Different carbonate esters.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl octan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Utilized in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of ethyl octan-2-yl carbonate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the compound interacts with water molecules and catalysts to break the carbonate ester bond, resulting in the formation of alcohol and carbon dioxide. In biological systems, enzymes such as esterases may catalyze the hydrolysis of the compound, leading to the release of the active alcohol component.
Vergleich Mit ähnlichen Verbindungen
Ethyl octan-2-yl carbonate can be compared with other similar carbonate esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl decan-2-yl carbonate: Similar structure but with a longer carbon chain.
Propyl octan-2-yl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of an ethyl group and an octan-2-yl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other carbonate esters may not be as effective.
Eigenschaften
CAS-Nummer |
94149-27-6 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
ethyl octan-2-yl carbonate |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-8-9-10(3)14-11(12)13-5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MOJYDCHARQQDEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


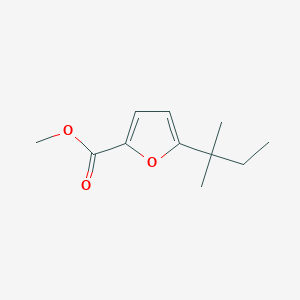
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
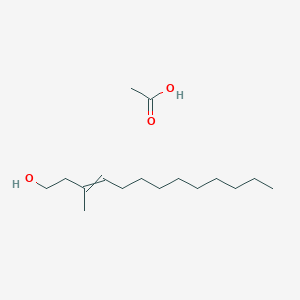

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
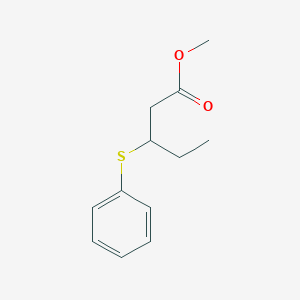
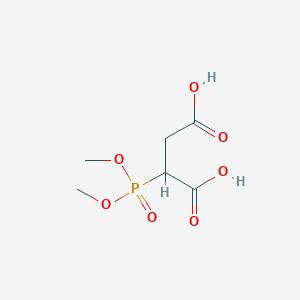


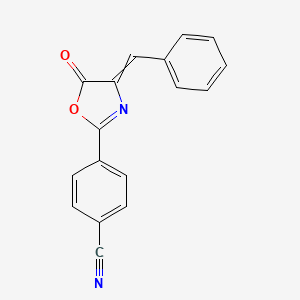

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
